
Erk2 IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erk2 IN-1 is a compound that acts as an inhibitor of extracellular signal-regulated kinase 2 (ERK2). ERK2 is a protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival . This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the activity of ERK2 and thereby disrupt the MAPK signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erk2 IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of pyrrolidine and piperidine derivatives, which are known to occupy both the ATP binding pocket and the allosteric pocket of ERK2 . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Erk2 IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions can vary depending on the specific transformation, but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Erk2 IN-1 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound is used to study the role of ERK2 in cancer cell proliferation and survival. .
Signal Transduction Studies: This compound is used to investigate the MAPK signaling pathway and its role in cellular processes such as differentiation, apoptosis, and stress response.
Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting ERK2 and other kinases involved in disease pathways.
Mechanism of Action
Erk2 IN-1 exerts its effects by binding to the ATP binding pocket and the allosteric pocket of ERK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of the MAPK signaling pathway. The molecular targets of this compound include various proteins involved in cell proliferation, differentiation, and survival . The inhibition of ERK2 activity by this compound results in the downregulation of key signaling proteins and transcription factors, ultimately affecting cellular processes and disease progression .
Comparison with Similar Compounds
Erk2 IN-1 is unique in its ability to occupy both the ATP binding pocket and the allosteric pocket of ERK2, which distinguishes it from other ERK2 inhibitors . Similar compounds include:
SCH772984: Another ERK2 inhibitor that has shown high bioactivity and is used in cancer research.
Compound 27: A dual-mechanism inhibitor that inhibits both the catalytic activity of ERK and its phosphorylation by MEK.
Dual-Mechanism ERK1/2 Inhibitors: These inhibitors block both the phosphorylation and nuclear accumulation of ERK1/2, providing more durable pathway inhibition.
This compound’s unique binding mode and dual-pocket occupancy make it a valuable tool for studying ERK2 function and developing new therapeutic strategies.
Properties
Molecular Formula |
C36H34FN7O2S |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
(3S)-N-[3-(4-fluorophenyl)-1H-indazol-5-yl]-3-methylsulfanyl-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C36H34FN7O2S/c1-47-36(35(46)40-29-11-12-31-30(21-29)33(42-41-31)26-7-9-28(37)10-8-26)15-20-43(23-36)22-32(45)44-18-13-25(14-19-44)24-3-5-27(6-4-24)34-38-16-2-17-39-34/h2-13,16-17,21H,14-15,18-20,22-23H2,1H3,(H,40,46)(H,41,42)/t36-/m0/s1 |
InChI Key |
UHRFQLODOGBNCC-BHVANESWSA-N |
Isomeric SMILES |
CS[C@]1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F |
Canonical SMILES |
CSC1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


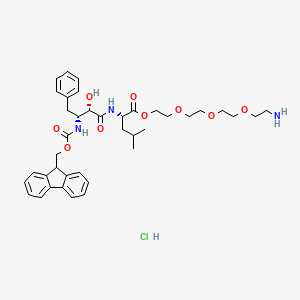
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
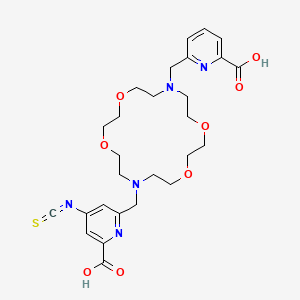
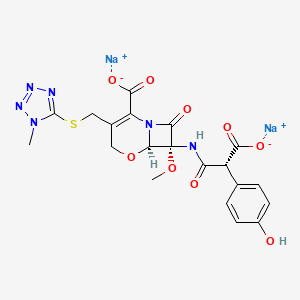
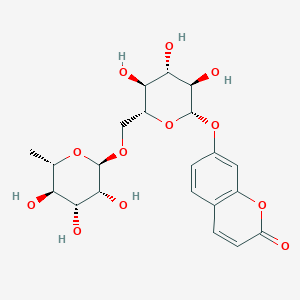
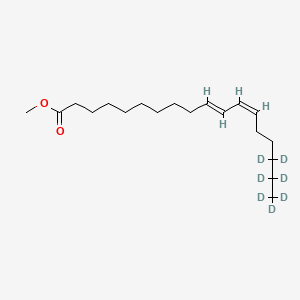
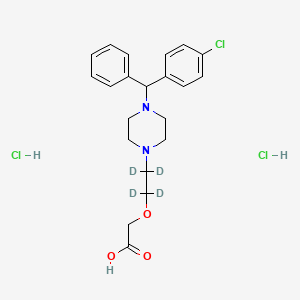
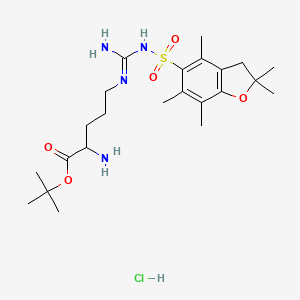
![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
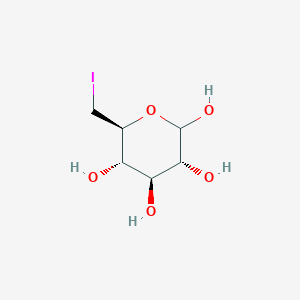
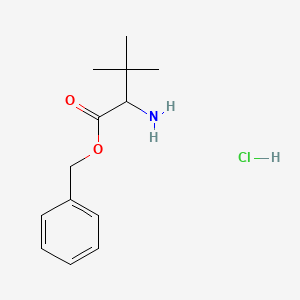
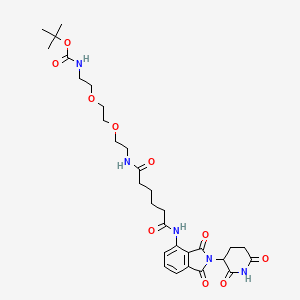
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
